N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
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Overview
Description
N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a complex organic compound that features a furan ring, a tetrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoyl chloride under basic conditions to form the desired benzamide compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets. The furan ring and tetrazole moiety can interact with enzymes or receptors, modulating their activity. The benzamide group may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(propan-2-yl)aniline
- N-(furan-2-ylmethyl)-2-methylbenzamide
- N-(furan-2-ylmethyl)-3,5-dinitro-N-p-tolylbenzamide
Uniqueness
N-(furan-2-ylmethyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is unique due to the presence of both a furan ring and a tetrazole ring, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17N5O2 |
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Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C16H17N5O2/c1-11(2)21-19-15(18-20-21)12-5-7-13(8-6-12)16(22)17-10-14-4-3-9-23-14/h3-9,11H,10H2,1-2H3,(H,17,22) |
InChI Key |
USRIJJOTLDCROX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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